molecular formula C14H11N3OS B11086544 (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

Cat. No.: B11086544
M. Wt: 269.32 g/mol
InChI Key: DMIQLNLROAFXQY-UHFFFAOYSA-N
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Description

“(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” is a heterocyclic compound with a bridge-headed nitrogen atom. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds are found in various natural products and exhibit significant biological activities . Notably, they are utilized in medicinal chemistry, pharmaceuticals, and material sciences.

Preparation Methods

The synthesis of this compound involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. Here’s the synthetic route:

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

“(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” finds applications in:

  • Medicinal chemistry: As RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
  • Treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
  • Material sciences .

Mechanism of Action

The compound’s effects involve molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While highlighting its uniqueness, it’s essential to compare “(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” with related compounds. Unfortunately, specific similar compounds were not mentioned in the available literature .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

(3-methylphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H11N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)15-12-7-2-3-8-16(12)17/h2-9H,1H3

InChI Key

DMIQLNLROAFXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=CC=C3

Origin of Product

United States

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